3-cyclopropyl-N-[2-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
Description
Properties
IUPAC Name |
3-cyclopropyl-N-[2-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O/c17-16(18,19)10-3-1-2-4-11(10)20-15(25)12-7-8-13-21-22-14(9-5-6-9)24(13)23-12/h1-4,7-9H,5-6H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZARXDQBYEWJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)C(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclopropyl-N-[2-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique triazolo-pyridazine scaffold, which is known for its diverse biological activities. The presence of the cyclopropyl group and trifluoromethyl moiety enhances its lipophilicity and may influence its interaction with biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-pyridazine derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these compounds were reported as follows:
| Compound | A549 IC50 (μM) | MCF-7 IC50 (μM) | HeLa IC50 (μM) |
|---|---|---|---|
| 12e | 1.06 ± 0.16 | 1.23 ± 0.18 | 2.73 ± 0.33 |
These findings suggest that compounds within this structural class can effectively inhibit cancer cell proliferation through mechanisms that may include apoptosis induction and cell cycle arrest .
2. Kinase Inhibition
The compound has been evaluated for its inhibitory activity against c-Met kinase, a crucial target in oncology due to its role in tumor growth and metastasis. In vitro assays indicated that certain derivatives exhibited potent inhibition of c-Met with IC50 values comparable to established inhibitors like Foretinib .
The biological activity of this compound is believed to involve several mechanisms:
- Apoptosis Induction : Compounds have been shown to trigger late apoptosis in cancer cells, indicating a potential pathway for therapeutic intervention.
- Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest in the G0/G1 phase, thereby inhibiting cell division .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of triazolo-pyridazine derivatives:
- In one study, researchers synthesized a series of novel derivatives and assessed their cytotoxicity using the MTT assay. The findings indicated that modifications in the molecular structure significantly affected the anticancer potency .
- Another investigation reported that specific substitutions on the triazolo-pyridazine framework enhanced binding affinity to c-Met kinase, leading to improved inhibitory activity .
Scientific Research Applications
Pharmacological Applications
The compound has been studied for various pharmacological properties:
Anticancer Activity
Research indicates that derivatives of triazoles, including this compound, exhibit anticancer properties. The triazole ring is known to interfere with cellular processes, potentially inhibiting tumor growth. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit angiogenesis.
Antimicrobial Properties
The presence of the trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to penetrate microbial cell membranes. Preliminary studies suggest that this compound could be effective against certain bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
Compounds containing triazole moieties have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease .
Agrochemical Applications
In addition to its medicinal uses, this compound may have applications in agrochemicals:
Pesticide Development
The structural characteristics of this compound suggest it could be developed into a novel pesticide. Triazole derivatives are known for their fungicidal properties, and the incorporation of cyclopropyl and trifluoromethyl groups may enhance efficacy against specific pests or pathogens .
Herbicide Formulation
Research into herbicides has shown that compounds with similar moieties can inhibit plant growth regulators. This compound could be explored for its potential use in herbicide formulations targeting specific weed species without affecting crops .
Case Studies and Research Findings
A review of recent literature reveals several studies focusing on the synthesis and biological evaluation of triazole derivatives:
Comparison with Similar Compounds
Key Observations :
- Fluorine in could enhance electronic interactions with target proteins, whereas the methyl group in may prioritize solubility over potency.
Linker and Pharmacophore Modifications
Key Observations :
- The direct carboxamide linker in the target compound contrasts with the sulfanyl acetamide () and ether-linked carboxamide (). Direct linkers may improve hydrogen-bonding interactions with biological targets .
- The trifluoromethylphenyl group in the target and provides strong hydrophobic interactions, whereas the furan in introduces polarity that could reduce membrane permeability .
- ’s piperidine-carboxamide linker adds conformational flexibility, which may broaden target engagement but reduce specificity .
Q & A
Basic: What are the critical parameters for optimizing the synthesis of 3-cyclopropyl-N-[2-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide?
Methodological Answer:
The synthesis of triazolo-pyridazine derivatives typically involves multi-step reactions requiring precise control of:
- Temperature : Reactions often proceed at 80–120°C for cyclization steps (e.g., triazole ring formation) .
- Solvents : Polar aprotic solvents like DMF or dichloromethane are preferred for intermediates, while toluene is used for reflux conditions .
- Catalysts : Pd-mediated cross-coupling or acid/base catalysts (e.g., NaH) enhance regioselectivity in heterocycle formation .
Optimization Tools : Use Design of Experiments (DOE) to balance yield (60–85%) and purity (>95%). Monitor intermediates via HPLC or LC-MS .
Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms cyclopropane ring integrity and trifluoromethyl group presence. ¹⁹F NMR validates trifluoromethyl substitution .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C₁₈H₁₃F₃N₄O) and detects impurities .
- HPLC-PDA : Purity assessment (>98%) with C18 columns and acetonitrile/water gradients .
Basic: What safety precautions are required during handling and storage?
Methodological Answer:
- Handling : Use nitrile gloves and fume hoods to avoid inhalation/contact. Electrostatic discharge risks necessitate grounded equipment .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carboxamide group .
- Spill Management : Absorb with vermiculite, dispose as halogenated waste .
Advanced: How can regioselectivity challenges in triazolo-pyridazine core formation be addressed?
Methodological Answer:
Regioselectivity issues arise during cyclization steps. Mitigation strategies include:
- Directed Metalation : Use directing groups (e.g., acetyl) to control triazole ring position .
- Microwave-Assisted Synthesis : Enhances reaction homogeneity, reducing byproducts (e.g., 3- vs. 4-substituted isomers) .
- Computational Modeling : DFT calculations predict favorable transition states for cyclopropane ring attachment .
Advanced: How can poor aqueous solubility of this compound be improved for in vitro assays?
Methodological Answer:
- Co-Solvents : Use DMSO (≤10% v/v) or cyclodextrin complexes to enhance solubility without cytotoxicity .
- Structural Analogs : Introduce hydrophilic groups (e.g., sulfonamide) at the 3-cyclopropyl position while retaining activity .
- Nanoformulation : Encapsulate in PEGylated liposomes for sustained release in cell culture .
Advanced: How to resolve contradictory data in biological activity studies (e.g., kinase inhibition vs. cytotoxicity)?
Methodological Answer:
- Orthogonal Assays : Validate kinase inhibition via SPR (binding affinity) and Western blot (phosphorylation levels) .
- Off-Target Profiling : Use proteome-wide affinity pulldown assays to identify non-specific interactions .
- Structural Analysis : Co-crystallize with target proteins (e.g., EGFR) to confirm binding mode vs. cytotoxicity mechanisms .
Advanced: What strategies validate the metabolic stability of this compound in preclinical models?
Methodological Answer:
- In Vitro Microsomal Assays : Incubate with human/rat liver microsomes; monitor degradation via LC-MS/MS. CYP450 inhibition assays identify metabolic hotspots .
- Isotope Labeling : Use ¹⁴C-labeled analogs to trace metabolite formation in hepatocyte cultures .
- In Silico Tools : Predict metabolic pathways (e.g., CYP3A4-mediated oxidation) using ADMET software .
Advanced: How to design structure-activity relationship (SAR) studies for analogs with improved potency?
Methodological Answer:
- Core Modifications : Replace cyclopropane with spirocyclic or fluorinated rings to enhance binding entropy .
- Substituent Scanning : Synthesize analogs with varied substituents (e.g., Cl, OCH₃) at the phenyl ring for activity cliffs analysis .
- Free Energy Perturbation (FEP) : Computational FEP maps predict substituent effects on target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
